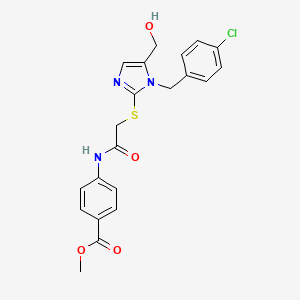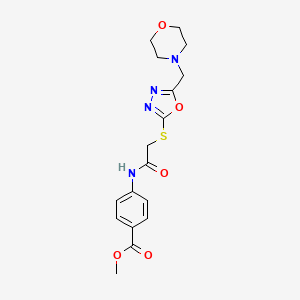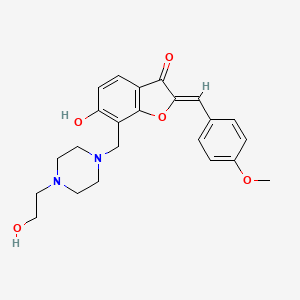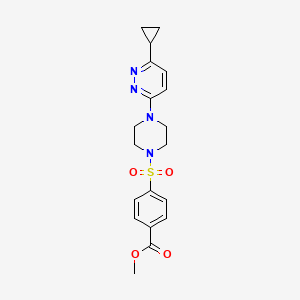![molecular formula C19H12F2N4O2S B2524784 3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide CAS No. 1251681-53-4](/img/structure/B2524784.png)
3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide is a chemical entity that appears to be related to the field of heterocyclic chemistry and sulfonyl compounds. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as sulfonyl groups, thiophene rings, and amide linkages are common in the realm of medicinal chemistry and materials science due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds involves the reaction of heterocyclic amines with sulfonyl derivatives. For instance, the reaction of 4-amino-3-methylthio-5-oxo-6-R-4,5-dihydro-1,2,4-triazines with arylsulfonylacetonitriles leads to the formation of geminal sulfones with a heterocyclic ring directly bound to the sulfur atoms of the sulfonyl groups . This suggests that the synthesis of the compound may also involve a similar strategy, where a nucleophilic substitution reaction could be employed to introduce the sulfonyl group to the amino group present on the thiophene ring.
Molecular Structure Analysis
The molecular structure of compounds with sulfonyl and thiophene groups can be complex and is often elucidated using techniques such as X-ray crystallography. For example, the structure of a related compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, was determined using single crystal X-ray diffraction and confirmed by IR, 1H and 13C NMR spectroscopy, and mass spectrometry . The compound crystallized in the C2/c monoclinic space group, indicating that the compound may also exhibit a complex crystalline structure that could be similarly analyzed.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl-containing compounds is often characterized by their ability to undergo various chemical transformations. The sulfonyl group can act as an electrophile in reactions with nucleophiles, or as a leaving group in substitution reactions. The presence of the thiophene ring and the amide linkage in the compound of interest suggests potential reactivity in electrophilic aromatic substitution reactions or nucleophilic acyl substitution reactions, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the sulfonyl and thiophene groups, as well as the amide linkage. These groups can impact the compound's solubility, melting point, and stability. The sulfonyl group is known to increase the acidity of adjacent hydrogen atoms, which could affect the compound's pKa and, consequently, its solubility in different solvents. The thiophene ring, being aromatic, could contribute to the compound's UV-Vis absorption properties, making it potentially useful in optical applications or as a chromophore in dye chemistry.
Scientific Research Applications
Synthetic Approaches
The synthesis of related compounds involves versatile reactions that offer access to a wide range of thiophene derivatives. For instance, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates have been synthesized from 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, demonstrating a pathway to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999). Similarly, a facile four-component Gewald reaction under organocatalyzed aqueous conditions has been reported, enabling the efficient formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
Biological Applications
The biological evaluation of related compounds, such as 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, has shown potent cytotoxic activity against various human cancer cell lines, suggesting their potential as cancer treatment agents. These compounds have demonstrated the ability to induce apoptosis and arrest the cell cycle, highlighting their therapeutic relevance (Ravichandiran et al., 2019).
Chemical Properties and Reactions
The chemical reactivity and properties of thiophene derivatives have been extensively explored. For example, the preparation and reactions of 5-Aryl-1,4,2-dithiazolium salts reveal the diverse reactivity patterns of sulfur-containing compounds (Yonemoto et al., 1990). Moreover, studies on heterocyclic enaminonitriles and their reactions with acetylenic esters offer insights into the synthetic versatility of thiophene-based compounds (Matsunaga et al., 1986).
properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2S/c1-28-13-5-2-11(3-6-13)18-22-19(27-24-18)17-16(26)8-9-25(23-17)12-4-7-14(20)15(21)10-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSFLVDEZXCZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)



![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![2-chloro-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2524713.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)



![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)